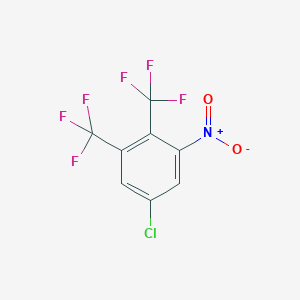

1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene

Description

1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene is a fluorinated aromatic compound characterized by two trifluoromethyl (-CF₃) groups at the 1- and 2-positions, a nitro (-NO₂) group at the 3-position, and a chlorine atom at the 5-position. This structure imparts strong electron-withdrawing effects, influencing its reactivity, stability, and physical properties. Such compounds are often used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their resistance to metabolic degradation and thermal stability .

Properties

Molecular Formula |

C8H2ClF6NO2 |

|---|---|

Molecular Weight |

293.55 g/mol |

IUPAC Name |

5-chloro-1-nitro-2,3-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H2ClF6NO2/c9-3-1-4(7(10,11)12)6(8(13,14)15)5(2-3)16(17)18/h1-2H |

InChI Key |

ODFCBTRILUPYBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Electrophilic Trifluoromethylation

- Introduction of trifluoromethyl groups can be achieved via electrophilic trifluoromethylation using reagents such as Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) in the presence of fluoride sources (e.g., KF).

- For example, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one involves chlorination followed by trifluoromethylation using TMSCF3 and anhydrous KF in acetonitrile at low temperature.

- This method offers mild conditions and good selectivity but yields may vary (10–35%) depending on reagent purity and reaction parameters.

| Parameter | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|

| Starting Material | 1-Chloro-5-nitro-3H-1λ3,2-benziodaoxol-3-one | - | Prepared by chlorination step |

| Trifluoromethylating Agent | Ruppert–Prakash reagent (TMSCF3) | - | Requires anhydrous conditions |

| Fluoride Source | Anhydrous KF | - | Quality affects yield |

| Solvent | Acetonitrile (MeCN) | - | Heated, then cooled to 0°C |

| Work-up | Isolation by precipitation or filtration | 10–35 | Product purity depends on KF grade |

Reference: Beilstein Journal of Organic Chemistry article on trifluoromethylation.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitration of 1,4-bis(trifluoromethyl)benzene | 1,4-Bis(trifluoromethyl)benzene | 100% HNO3, 24% H2SO4 or fuming H2SO4, 90–105°C | 35–70 | High yield, industrially scalable | Side reactions (sulfonation), harsh acids |

| Chlorination of nitrobenzotrifluoride derivatives | Nitrobenzotrifluoride intermediates | HCl, controlled temperature | Moderate | Selective chlorination | Requires prior preparation of intermediates |

| Electrophilic trifluoromethylation | Halogenated nitrobenzene derivatives | TMSCF3, KF, MeCN, 0°C | 10–35 | Mild conditions, safer handling | Lower yield, sensitive reagents |

Summary of Research Findings and Industrial Considerations

- The nitration of 1,4-bis(trifluoromethyl)benzene using nitric acid and sulfuric acid mixtures remains the most efficient and industrially feasible route to introduce nitro groups with high purity and yield.

- Chlorination steps are typically performed on already nitrated and trifluoromethylated intermediates to achieve the desired substitution pattern.

- Electrophilic trifluoromethylation methods provide alternative mild routes but suffer from lower yields and sensitivity to reagent quality.

- The choice of method depends on scale, cost of reagents, desired purity, and environmental considerations such as waste disposal (notably copper use in some trifluoromethylation processes is problematic).

- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), proton and fluorine nuclear magnetic resonance (1H-NMR, 19F-NMR) are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloro and nitro groups on the benzene ring can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the trifluoromethyl groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.

Major Products Formed:

Substitution Reactions: Products include derivatives with substituted functional groups.

Reduction Reactions: The primary product is the corresponding amine.

Oxidation Reactions: Products may include oxidized derivatives with modified trifluoromethyl groups.

Scientific Research Applications

1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into target molecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with enhanced metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins or other biomolecules. The nitro and chloro groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene with structurally related aromatic fluorinated compounds:

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene | -CF₃ (1,2), -NO₂ (3), -Cl (5) | C₈H₂ClF₆NO₂ | Not explicitly provided | High electron-withdrawing effects; potential for electrophilic substitution |

| 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | -Cl (1,2), -NO₂ (4), -CF₃ (5) | C₇H₂Cl₂F₃NO₂ | 657-02-3 | Less steric bulk; lower molecular weight |

| 1,5-Dichloro-3-Methoxy-2-nitrobenzene | -Cl (1,5), -OCH₃ (3), -NO₂ (2) | C₇H₅Cl₂NO₃ | 74672-01-8 | Methoxy group introduces electron-donating effects; altered reactivity |

| 1,2-Bis(trifluoromethyl)-4-chloro-5-(difluoromethoxy)benzene | -CF₃ (1,2), -Cl (4), -OCHF₂ (5) | C₉H₃ClF₈O | 1807028-26-7 | Difluoromethoxy group enhances lipophilicity and steric hindrance |

Reactivity and Stability

- Electrophilic Substitution : The presence of two -CF₃ groups in the target compound creates strong electron-withdrawing effects, deactivating the aromatic ring and directing substitution to meta/para positions. This contrasts with 1,5-Dichloro-3-Methoxy-2-nitrobenzene, where the methoxy group (-OCH₃) donates electrons, activating the ring for ortho/para substitution .

- Steric Hindrance : The dual -CF₃ groups in the target compound introduce significant steric bulk compared to dichloro analogs (e.g., 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene), reducing accessibility for nucleophilic attack .

- Thermal Stability: Fluorinated compounds like the target molecule exhibit higher thermal stability than non-fluorinated analogs. For instance, 1,2-Bis(trifluoromethyl)-4-chloro-5-(difluoromethoxy)benzene (CAS 1807028-26-7) shows similar stability due to fluorine’s strong C-F bonds .

Physical Properties

- Molecular Weight : The target compound’s molecular weight (~292 g/mol) exceeds that of dichloro derivatives (e.g., 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene at ~260 g/mol) due to the additional -CF₃ group .

- Solubility : Fluorinated compounds typically exhibit low polarity and solubility in polar solvents. However, the nitro group in the target compound may slightly enhance solubility in aprotic solvents compared to methoxy-substituted analogs .

Biological Activity

1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the compound's biological activities, including its cytotoxic effects, structure-activity relationships (SAR), and its role as an intermediate in various chemical syntheses.

Chemical Structure and Properties

1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene features a complex aromatic structure with two trifluoromethyl groups, a chlorine atom, and a nitro group. The presence of these electronegative substituents significantly influences its chemical reactivity and biological interactions.

Cytotoxicity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit notable cytotoxic effects against various cancer cell lines. For instance, a related compound, 2e (R = o-Cl), demonstrated an IC50 value of 5.02 µM against HepG2 hepatocellular carcinoma cells, suggesting potent inhibitory activity comparable to established chemotherapeutics like Sorafenib .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2e | HepG2 | 5.02 | 12.2 |

| 2f | HepG2 | 9.81 | 6.50 |

| Sorafenib | HepG2 | 5.97 | - |

These findings underscore the potential of trifluoromethylated compounds in developing new anti-cancer agents.

Structure-Activity Relationships (SAR)

The SAR studies reveal that the positioning and nature of substituents on the aromatic ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups such as trifluoromethyl enhances the compound's lipophilicity and may improve cellular uptake . A systematic investigation into the effects of different substituents has led to the identification of optimal configurations for maximizing cytotoxicity.

The mechanisms underlying the biological activity of 1,2-bis(trifluoromethyl)-5-chloro-3-nitrobenzene are still being elucidated. However, preliminary data suggest that its cytotoxic effects may involve the induction of apoptosis in cancer cells through pathways that include cell cycle arrest and modulation of key signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of fluorinated compounds in clinical settings:

- Selinexor : This FDA-approved drug exemplifies how trifluoromethyl groups enhance therapeutic efficacy. Selinexor's mechanism involves inhibiting nuclear export proteins, leading to increased apoptosis in cancer cells .

- Trifluoromethyl-containing drugs : A review encompassing various drugs approved over the past two decades illustrates how trifluoromethyl groups have been integrated into drug design to improve potency and selectivity against specific targets .

Q & A

Basic: What are the key synthetic routes for 1,2-bis(trifluoromethyl)-5-chloro-3-nitrobenzene, and how do reaction conditions influence regioselectivity?

Methodological Answer:

Synthesis typically involves sequential functionalization of a benzene ring. A common approach starts with a chlorobenzene derivative, followed by trifluoromethylation via Ullmann-type coupling or radical trifluoromethylation. Nitration is then performed under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to direct the nitro group to the meta position relative to chlorine. Regioselectivity is influenced by electron-withdrawing groups (EWGs): the chloro and trifluoromethyl groups deactivate the ring, favoring nitration at the least hindered position. Purification often involves column chromatography with hexane/ethyl acetate gradients to isolate isomers .

Advanced: How can conflicting NMR data for nitro-group positioning in fluorinated aromatic systems be resolved?

Methodological Answer:

Discrepancies in NMR assignments (e.g., δ ~8.2 ppm for nitro vs. δ ~7.8 ppm for trifluoromethyl) may arise from solvent effects or substituent electronic interactions. Use combined analytical validation:

- ¹H-¹⁵N HMBC : Correlates nitro-group nitrogen with adjacent protons.

- ¹⁹F NMR : Trifluoromethyl groups show distinct splitting patterns depending on proximity to other EWGs.

- X-ray crystallography : Definitive structural confirmation (if crystals are obtainable).

Contradictions in literature data often stem from improper solvent referencing or impurities; cross-validate with high-resolution mass spectrometry (HRMS) (e.g., exact mass 289.9588786 g/mol ).

Basic: What are the recommended safety protocols for handling this compound during electrophilic substitution reactions?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and sealed goggles (prevents exposure to corrosive nitration agents).

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks from nitro-group decomposition products (e.g., NOₓ).

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions with residual sulfuric acid .

Advanced: How does the steric and electronic interplay of trifluoromethyl groups affect catalytic cross-coupling reactions?

Methodological Answer:

The strong EWG nature of -CF₃ deactivates the aromatic ring, hindering traditional Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., -CONHR) to transiently activate the ring.

- High-pressure conditions : Enhance reactivity of Pd(0) catalysts in Buchwald-Hartwig aminations.

- Microwave-assisted synthesis : Accelerates sluggish reactions (e.g., 150°C, 20 min) while minimizing decomposition of thermally sensitive nitro groups .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-UV/HRMS : Quantifies purity (>98%) and confirms molecular ion [M+H]⁺ (exact mass 289.9588786 g/mol ).

- DSC/TGA : Assesses thermal stability (decomposition onset ~200°C for nitroaromatics).

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Resolves substituent orientation; ¹⁹F signals at δ −60 to −65 ppm confirm -CF₃ groups .

Advanced: What mechanistic insights explain unexpected byproducts in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

Competing pathways arise due to:

- Nitro-group participation : Acts as a leaving group under strong bases (e.g., KOtBu), forming Meisenheimer complexes.

- Fluoride displacement : Trifluoromethyl groups may hydrolyze to -COOH under aqueous basic conditions, generating 5-chloro-3-nitrobenzoic acid.

Mitigate by using anhydrous solvents (e.g., DMF) and low temperatures (−20°C) to suppress side reactions .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at −20°C; nitro groups undergo photolytic cleavage.

- Moisture : Desiccate with silica gel to prevent hydrolysis of -CF₃ groups.

- Long-term stability : Monitor via periodic HPLC; degradation manifests as new peaks at Rₜ 4–5 min (hydrolyzed products) .

Advanced: What computational methods predict the compound’s reactivity in supramolecular systems?

Methodological Answer:

- DFT calculations (B3LYP/6-311+G(d,p)) : Model electrostatic potentials to identify electron-deficient regions for host-guest interactions.

- Molecular docking : Simulate binding affinities with π-acidic macrocycles (e.g., cucurbit[7]uril) for sensor applications.

- Solvent effect modeling (COSMO-RS) : Predicts solubility in ionic liquids for green chemistry applications .

Basic: What are the environmental implications of improper disposal?

Methodological Answer:

- Persistence : Fluorinated aromatics resist microbial degradation; incinerate at >1000°C with scrubbers to prevent HF emissions.

- Aquatic toxicity : LC₅₀ for Daphnia magna is <1 mg/L; avoid aqueous release.

- Regulatory compliance : Follow OECD 301F guidelines for biodegradability testing .

Advanced: How can synthetic yields be optimized for multigram-scale production?

Methodological Answer:

- Flow chemistry : Enables precise control of exothermic nitration steps (residence time <2 min).

- Catalyst recycling : Immobilize Pd on mesoporous silica for Heck reactions (reusable for 5 cycles).

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.